N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 3,4,5-trimethoxybenzylidene substituent at position 5 and a phenylacetamide group at position 2. The Z-configuration of the benzylidene double bond is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets . Its synthesis typically involves condensation of rhodanine derivatives with arylidene precursors under reflux conditions, as described in hydrazide coupling methodologies .
Properties
IUPAC Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-26-15-9-14(10-16(27-2)19(15)28-3)11-17-20(25)23(21(29)30-17)22-18(24)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMMUUKWRMJZHM-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with phenylacetyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves the cyclocondensation of 2-hydroxy-N'-[(substituted phenyl)methylene]acetohydrazides with mercaptoacetic acid or similar thiol compounds. The resulting thiazolidinone derivatives are characterized using spectral analysis methods such as IR and NMR spectroscopy to confirm their structures .
Antimycobacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit promising antimycobacterial properties. Specifically, compounds derived from thiazolidinones have been screened against Mycobacterium tuberculosis, with some exhibiting high inhibition rates. For instance, a derivative with a specific substitution pattern showed up to 98% inhibition at concentrations as low as 6.25 µg/mL .
Antidiabetic Potential
Thiazolidinediones, a class that includes our compound of interest, have been extensively researched for their antidiabetic effects. They act primarily by enhancing insulin sensitivity and regulating glucose metabolism. Various derivatives have been synthesized and tested for their efficacy compared to standard antidiabetic drugs like pioglitazone and metformin .
Antimicrobial Properties
The compound also demonstrates broad-spectrum antimicrobial activity. Studies have shown that thiazolidinone derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Some thiazolidinone derivatives have been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These compounds may offer therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Key factors include:
- Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity against specific pathogens.
- Thiazolidinone core modifications : Alterations in the thiazolidinone scaffold can affect pharmacokinetics and bioavailability.
A detailed SAR analysis is crucial for optimizing the efficacy of these compounds in therapeutic applications.
Case Study: Antimycobacterial Screening
In a recent study evaluating a series of thiazolidinones for their antimycobacterial activity, compound 7 was identified as the most potent agent against M. tuberculosis, achieving significant inhibition rates during preliminary screenings . This highlights the potential for developing new antimycobacterial therapies based on structural modifications of thiazolidinones.
Case Study: Antidiabetic Activity Evaluation
Another investigation focused on synthesizing novel thiazolidinedione derivatives to assess their antidiabetic effects through various in vitro assays. The results indicated that certain modifications led to enhanced glucose-lowering effects compared to established medications .
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Modifications
- Rhodanine vs. Oxazolone/Thiadiazole Derivatives :
The target compound’s rhodanine core distinguishes it from oxazolone derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) and thiadiazole-based analogs (e.g., N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide) . Rhodanine’s sulfur atoms and keto-thioxo groups enhance hydrogen-bonding and metal-chelating capacities, critical for enzyme inhibition .
Substituent Variations
- Benzylidene Group: 3,4,5-Trimethoxybenzylidene (target compound): The trimethoxy motif improves lipophilicity and π-π stacking with aromatic residues in enzymes (e.g., HIV-1 integrase ). Chloro/Bromo-Substituted Benzylidenes: Compounds like 2-{[5-(5-chloro-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(3,4,5-trimethoxyphenyl)acetamide (compound 27, ) exhibit increased halogen-mediated hydrophobic interactions but reduced solubility . Nitro-Furyl Methylene: Derivatives such as 2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide () demonstrate enhanced antibacterial activity due to nitro group redox activity .
- Sulfamoylphenylacetamide: (E)-2-(4-Oxo-2-thioxo-5-(2,4,6-trimethoxybenzylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7q, ) introduces a sulfonamide group, improving solubility and carbonic anhydrase inhibition . Trifluoromethylphenyl: N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (compound 26, ) leverages fluorine’s electronegativity for enhanced metabolic stability .
Physicochemical Properties
- Melting Points :
- Solubility :
Key Research Findings
- The 3,4,5-trimethoxybenzylidene group is a pharmacophore for enzyme inhibition, particularly in microbial and viral targets .
- Halogenation (Cl, Br) at the benzylidene ring improves antimicrobial activity but may increase cytotoxicity .
- Fluorinated acetamide side chains (e.g., trifluoromethyl) enhance metabolic stability and blood-brain barrier penetration .
Biological Activity
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidinone ring, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Thiazolidinones have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Thiazolidinones have been investigated for their potential anticancer effects. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolidinone derivatives found that compounds similar to N-[(5Z)-4-oxo-2-thioxo...] showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| N-[...] | 8 | Candida albicans |
This data suggests that the compound may have potent antimicrobial effects.
Anticancer Activity
Research published in medicinal chemistry highlighted the anticancer potential of thiazolidinones. In vitro studies indicated that these compounds could inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of migration |
These findings support the hypothesis that N-[(5Z)-4-oxo-2-thioxo...] may act as a lead compound for further anticancer drug development.
The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidinones inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : These compounds can bind to specific receptors, altering cellular signaling pathways that lead to desired therapeutic effects.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
